molecular formula C20H15BrO2 B3905931 3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one

3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B3905931
M. Wt: 367.2 g/mol
InChI Key: DJHSLMSFDPCPIA-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as curcumin analog 1 and has a molecular formula of C22H18BrO2.

Mechanism of Action

The mechanism of action of 3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one involves the inhibition of various signaling pathways such as the NF-κB pathway and the STAT3 pathway. This inhibition leads to the downregulation of various genes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one have been studied extensively. It has been found to have anti-inflammatory activity, which can reduce the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to have neuroprotective effects, which can protect neurons from oxidative stress and reduce neuroinflammation. This compound has also been found to have anticancer activity, which can inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in lab experiments include its potential applications in cancer treatment, neuroprotection, and anti-inflammatory activity. Additionally, this compound has been found to have low toxicity, making it a safe candidate for further research. The limitations of using this compound in lab experiments include the need for further studies to determine its efficacy in vivo and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

For research on this compound include further studies on its applications, efficacy in vivo, and development of analogs with improved efficacy.

Scientific Research Applications

3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has been the subject of scientific research due to its potential applications in various fields such as cancer treatment, neuroprotection, and anti-inflammatory activity. Several studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has been found to have neuroprotective effects and can reduce inflammation, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

(E)-3-[5-(2-bromophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO2/c1-14-6-8-15(9-7-14)19(22)12-10-16-11-13-20(23-16)17-4-2-3-5-18(17)21/h2-13H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHSLMSFDPCPIA-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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